molecular formula C9H13Br2N B2931777 2-(Bromomethyl)-6-propylpyridine hydrobromide CAS No. 2174000-14-5

2-(Bromomethyl)-6-propylpyridine hydrobromide

Cat. No.: B2931777
CAS No.: 2174000-14-5
M. Wt: 295.018
InChI Key: ACTVCTTXZUIZHP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-propylpyridine hydrobromide is a chemical compound with the molecular formula C9H12Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-propylpyridine hydrobromide typically involves the bromination of 6-propylpyridine. One common method is the reaction of 6-propylpyridine with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-propylpyridine hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Methyl derivatives of the original compound.

Scientific Research Applications

2-(Bromomethyl)-6-propylpyridine hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-propylpyridine hydrobromide involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in biochemical assays and as a tool for studying enzyme mechanisms.

Comparison with Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-Bromoethylamine hydrobromide
  • 3-(Bromomethyl)pyridine hydrobromide

Comparison: 2-(Bromomethyl)-6-propylpyridine hydrobromide is unique due to the presence of the propyl group at the 6-position, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds.

Properties

IUPAC Name

2-(bromomethyl)-6-propylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.BrH/c1-2-4-8-5-3-6-9(7-10)11-8;/h3,5-6H,2,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTVCTTXZUIZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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